3-Methyl-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
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Overview
Description
“3-Methyl-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide” is a complex organic compound that features both benzoic acid and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Methyl-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide” typically involves the condensation of 3-methyl-benzoic acid hydrazide with 7-methyl-2-oxo-1,2-dihydro-indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions may yield hydrazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or hydrazines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of “3-Methyl-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide” would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-benzoic acid hydrazide
- 7-Methyl-2-oxo-1,2-dihydro-indole-3-carbaldehyde
- Indole-3-carbaldehyde derivatives
Uniqueness
The uniqueness of “3-Methyl-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide” lies in its combined structural features, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-methylbenzamide |
InChI |
InChI=1S/C17H15N3O2/c1-10-5-3-7-12(9-10)16(21)20-19-15-13-8-4-6-11(2)14(13)18-17(15)22/h3-9,18,22H,1-2H3 |
InChI Key |
OIXLRENYBMXCNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=NC2=C(NC3=C(C=CC=C32)C)O |
Origin of Product |
United States |
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